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Compound of Interest

Compound Name: 1-(2,2,2-Trifluoroethyl)piperazine

Cat. No.: B077660

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
compound 1-(2,2,2-Trifluoroethyl)piperazine, a key intermediate in the synthesis of various
pharmaceutical agents. The following sections detail its nuclear magnetic resonance (NMR),
mass spectrometry (MS), and infrared (IR) spectral characteristics, offering valuable data for
compound identification, purity assessment, and structural elucidation.

Spectroscopic Data Summary

The spectroscopic data for 1-(2,2,2-Trifluoroethyl)piperazine is summarized in the tables
below, providing a quick reference for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
IH NMR (Proton NMR)
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
2.62 t,J=5.0Hz 4H Piperazine H-3, H-5
2.89 t,J=5.0Hz 4H Piperazine H-2, H-6
3.03 g,J=9.5Hz 2H -CH2CFs
1.83 s (broad) 1H NH
13C NMR (Carbon-13 NMR)
Chemical Shift (8) ppm Assighment
125.7 (q, J = 277 Hz) -CFs3
54.0 (g, J = 32 Hz) -CH2CF3

52.8

Piperazine C-2, C-6

45.9

Piperazine C-3, C-5

9F NMR (Fluorine-19 NMR)

Chemical Shift (8) ppm Multiplicity Assighment
-73.2 t,J=95Hz -CFs
Mass Spectrometry (MS)
m/z Relative Intensity (%) Assignment
168 15 [M]*
113 100 [M - C2HaF3]*
85 40 [CaHoN2]*
70 85 [C3HeN2]*
56 25 [C3HsN]*
© 2025 BenchChem. All rights reserved. 2/5 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b077660?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Infrared (IR) Spectroscopy

Wavenumber (cm—?) Intensity Assignment

3290 Medium, Broad N-H Stretch

2940, 2850 Strong C-H Stretch (aliphatic)
1450 Medium C-H Bend (scissoring)
1270, 1150 Strong C-F Stretch

1130 Strong C-N Stretch

1000 Medium C-C Stretch

850 Medium N-H Wag

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data
presented above. Specific instrument parameters may vary.

NMR Spectroscopy

A sample of 1-(2,2,2-Trifluoroethyl)piperazine is dissolved in a suitable deuterated solvent,
such as chloroform-d (CDCIs) or dimethyl sulfoxide-de (DMSO-ds), containing 0.03% v/v
tetramethylsilane (TMS) as an internal standard. tH, 13C, and °F NMR spectra are recorded on
a 400 MHz or higher field NMR spectrometer. For *°F NMR, trichlorofluoromethane (CFCls) can
be used as an external or internal reference.

Mass Spectrometry

Mass spectra are typically acquired using a gas chromatograph coupled to a mass
spectrometer (GC-MS) with an electron ionization (EI) source. The sample is injected into the
GC, which separates it from any impurities. The separated compound then enters the mass
spectrometer, where it is ionized and fragmented. The resulting mass-to-charge ratios of the
fragments are detected.

Infrared (IR) Spectroscopy
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For a liquid sample such as 1-(2,2,2-Trifluoroethyl)piperazine, the IR spectrum can be
obtained by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium
chloride (NaCl) salt plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can
be used by placing a drop of the sample directly onto the ATR crystal. The spectrum is then
recorded using a Fourier Transform Infrared (FTIR) spectrometer.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of 1-
(2,2,2-Trifluoroethyl)piperazine.
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Spectroscopic analysis workflow for 1-(2,2,2-Trifluoroethyl)piperazine.

This guide provides foundational spectroscopic information for 1-(2,2,2-
Trifluoroethyl)piperazine, intended to support research and development activities. For lot-
specific data, it is recommended to refer to the Certificate of Analysis provided by the supplier.

« To cite this document: BenchChem. [Spectroscopic Profile of 1-(2,2,2-
Trifluoroethyl)piperazine: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b077660#1-2-2-2-trifluoroethyl-piperazine-
spectroscopic-data-nmr-ms-ir]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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